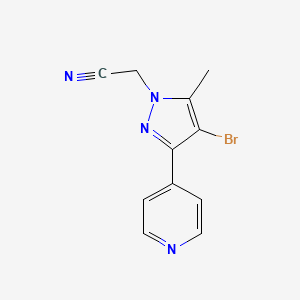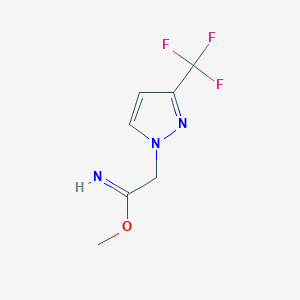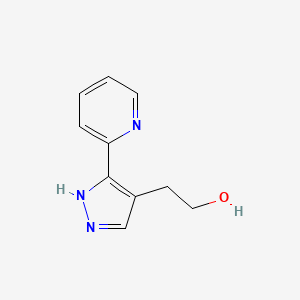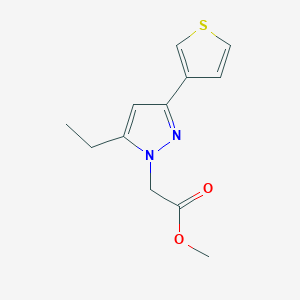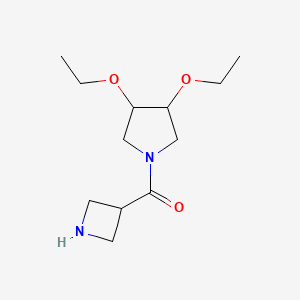
Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C12H22N2O3. It is used for pharmaceutical testing .
Synthesis Analysis
A practical and cost-effective synthesis method for azetidine derivatives has been established. This method involves an industry-oriented reaction of azetidine ring-closure to yield N-benzyl-3-hydroxyazetidine, which is eventually converted to the desired product via key intermediates, Bunte salts .Physical And Chemical Properties Analysis
The molecular weight of Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone is 242.31 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
Research has shown that enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to azetidin-3-yl derivatives, is effective for catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieves high enantioselectivity, demonstrating the potential of azetidine-based compounds in asymmetric synthesis (Wang et al., 2008).
Synthesis of Highly Functionalized Compounds
Azetidinones have been evaluated for their potential as intermediates in the synthesis of highly functionalized compounds. The unique reactivity of azetidinones with nucleophiles has been explored, revealing pathways to novel chemical structures (Dejaegher & de Kimpe, 2004).
Antitubercular Agents
Novel azetidinone derivatives incorporating 1,2,4-triazole have been synthesized and evaluated for anti-tubercular activity. These studies highlight the biomedical relevance of azetidin-3-yl derivatives in developing new treatments for tuberculosis (Thomas, George, & Harindran, 2014).
Enzyme-Catalyzed Transformations
The metabolism of strained rings, including azetidine derivatives, involves enzyme-catalyzed transformations. For instance, glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine demonstrates the enzymatic reactivity of these structures without prior bioactivation, underscoring their significance in biochemical pathways (Li et al., 2019).
Antileishmanial Agents
Azetidinone compounds have been synthesized and screened for antileishmanial activity, showing potential as new treatments for parasitic infections. This research points to the versatility of azetidin-3-yl derivatives in developing therapeutics for infectious diseases (Singh et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azetidin-3-yl-(3,4-diethoxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-16-10-7-14(8-11(10)17-4-2)12(15)9-5-13-6-9/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBQDCZCWBTOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3,4-diethoxypyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



